molecular formula C13H17FN6O B2756742 5-Fluoro-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine CAS No. 2380078-08-8

5-Fluoro-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine

Cat. No. B2756742
CAS RN: 2380078-08-8
M. Wt: 292.318
InChI Key: IMMSJBSWHJLXQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic routes for this compound may vary, but one common approach involves the introduction of a fluorine atom at the 5-position of a pyrimidine ring. The triazole moiety and the piperidine ring are then incorporated to create the desired structure. Researchers have explored different synthetic methods to access this compound, aiming for high yields and purity .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine consists of a pyrimidine core with a fluorine substituent at the 5-position. The triazole group and the piperidine ring are attached to specific positions, contributing to its overall shape and properties. The arrangement of atoms and bonds within the molecule determines its behavior in various contexts .


Chemical Reactions Analysis

The compound’s reactivity depends on its functional groups. It may participate in nucleophilic substitutions, cyclizations, or other reactions typical of heterocyclic compounds. Researchers have explored its chemical behavior to understand its potential applications and reactivity patterns .


Physical And Chemical Properties Analysis

  • Chemical Properties : Due to the presence of two nitrogen atoms, it exhibits tautomeric forms and both acidic and basic properties. Its stability, solubility, and melting point are essential considerations .

Mechanism of Action

The precise mechanism of action for 5-Fluoro-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine remains an active area of investigation. It could interact with specific receptors, enzymes, or cellular pathways, leading to therapeutic effects. Further studies are needed to elucidate its precise mode of action .

Safety and Hazards

As with any chemical compound, safety precautions are crucial during handling and synthesis. Researchers should follow established protocols to minimize risks associated with toxicity, flammability, and reactivity. Detailed safety assessments are essential before clinical or industrial use .

properties

IUPAC Name

5-fluoro-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN6O/c14-11-9-15-13(16-10-11)21-12-1-5-19(6-2-12)7-8-20-17-3-4-18-20/h3-4,9-10,12H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMSJBSWHJLXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)CCN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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